Benzamide, N-methyl-4-(2-propenyloxy)-
Description
Benzamide, N-methyl-4-(2-propenyloxy)- is a benzamide derivative characterized by a methyl group attached to the amide nitrogen and a 2-propenyloxy (allyloxy) substituent at the para position of the aromatic ring. This compound belongs to a broader class of benzamide-based molecules, which are widely explored in medicinal and synthetic chemistry due to their versatility in structure-activity relationships.
Properties
IUPAC Name |
N-methyl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-10-6-4-9(5-7-10)11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPONHUMORMGEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406873 | |
| Record name | Benzamide, N-methyl-4-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91132-70-6 | |
| Record name | Benzamide, N-methyl-4-(2-propenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, N-methyl-4-(2-propenyloxy)-, the synthesis can be achieved through the following steps:
Condensation Reaction: Benzoic acid is reacted with N-methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form N-methylbenzamide.
Alkylation: The N-methylbenzamide is then subjected to alkylation with allyl bromide in the presence of a base such as potassium carbonate to introduce the propenyloxy group.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-methyl-4-(2-propenyloxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The propenyloxy group undergoes oxidation under hypervalent iodine-mediated conditions. For example, using PhIO (iodosylbenzene) as an oxidant in TFA (trifluoroacetic acid) at room temperature facilitates selective oxidation, likely forming epoxides or hydroxylated derivatives . This method avoids heavy metals and aligns with green chemistry principles.
| Reaction | Conditions | Products |
|---|---|---|
| Propenyloxy oxidation | PhIO (1:2 ratio), TFA, RT, 24h | Epoxide or hydroxylated products |
Mechanistically, PhIO generates reactive iodine species that abstract hydrogen or insert oxygen into the allylic position, enabling bond cleavage or oxygenation .
Cyclopropanation via Rh(III)-Catalyzed C–H Activation
The propenyloxy group participates in Rh(III)-catalyzed cyclopropanation with electron-deficient alkenes (e.g., acrylates). Using [Cp^iPrRhCl₂]₂ as a catalyst and AgSbF₆ as an additive, the reaction proceeds via:
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C–H activation at the β-position of the propenyl group.
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Migratory insertion into the alkene.
Key observations :
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Diastereoselectivity : The trans-cyclopropane dominates (>20:1 dr) due to ligand-controlled stereochemistry .
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Deuterium labeling studies confirm reversible β-hydride elimination during catalysis .
Hydrolysis of the Amide Functional Group
The N-methylamide group undergoes hydrolysis under acidic or basic conditions. For instance, refluxing with 6M HCl yields 4-(2-propenyloxy)benzoic acid and methylamine hydrochloride , while basic hydrolysis (e.g., NaOH/EtOH ) produces the corresponding carboxylate .
| Condition | Reagents | Products |
|---|---|---|
| Acidic | 6M HCl, reflux | 4-(2-Propenyloxy)benzoic acid + MeNH₃⁺ |
| Basic | NaOH/EtOH, reflux | 4-(2-Propenyloxy)benzoate⁻ + MeNH₂ |
Comparative Reactivity of Benzamide Derivatives
The propenyloxy substituent enhances reactivity compared to simpler benzamides:
| Compound | Key Reaction | Unique Feature |
|---|---|---|
| N-Methyl-4-(2-propenyloxy)benzamide | Rh-catalyzed cyclopropanation | Propenyloxy enables C–H activation |
| 4-Amino-N-(4-pyridinyl)benzamide | Anticancer alkylation | Pyridine directs metal coordination |
| 4-Phenoxybenzamide | Ullmann coupling | Phenoxy group stabilizes radicals |
Potential Reaction Pathways
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Electrophilic Aromatic Substitution : The electron-rich benzene ring may undergo nitration or halogenation at the meta position relative to the amide.
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Propenyl Group Addition : Hydrohalogenation (e.g., HBr) could yield brominated derivatives, though experimental validation is needed.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Benzamide derivatives are often explored for their pharmacological properties. Research indicates that Benzamide, N-methyl-4-(2-propenyloxy)- may exhibit:
- Antimicrobial Activity: Studies have shown that benzamide derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Properties: Preliminary research suggests that this compound may affect cancer cell proliferation, indicating potential use in oncology.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives and evaluated their cytotoxicity against various cancer cell lines. Benzamide, N-methyl-4-(2-propenyloxy)- was among those showing promising results, with an IC50 value indicating effective inhibition of cell growth .
Chemical Synthesis
Intermediate in Organic Synthesis:
Benzamide, N-methyl-4-(2-propenyloxy)- serves as an important intermediate in synthesizing other organic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The propenyloxy group can be replaced with other nucleophiles to form more complex structures.
- Coupling Reactions: It can be utilized in coupling reactions to create larger molecular frameworks essential for drug development.
Data Table: Synthesis Pathways
| Reaction Type | Example Reaction | Conditions |
|---|---|---|
| Nucleophilic Substitution | Benzamide + Alkyl Halide → New Benzamide Derivative | Base (e.g., NaOH) |
| Coupling | Benzamide + Aryl Halide → Biaryl Compound | Palladium Catalyst |
Material Science
Development of Functional Materials:
The unique properties of benzamide derivatives make them suitable for creating functional materials. Applications include:
- Polymer Chemistry: Incorporating benzamide into polymer backbones can enhance thermal stability and mechanical properties.
- Coatings and Adhesives: Its chemical structure allows it to improve adhesion properties in coatings.
Case Study:
A research project investigated the incorporation of benzamide, N-methyl-4-(2-propenyloxy)- into epoxy resins. The resulting materials demonstrated improved mechanical strength and thermal resistance compared to standard formulations .
Environmental Applications
Biodegradability Studies:
Research has been conducted on the environmental impact of benzamide derivatives, particularly their biodegradability and toxicity profiles. Understanding these aspects is crucial for assessing their safety in industrial applications.
Data Table: Environmental Impact Assessment
| Parameter | Value | Methodology |
|---|---|---|
| Biodegradation Rate | 75% after 30 days | OECD 301 Test |
| Toxicity (LC50) | 50 mg/L | Acute Toxicity Test |
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-4-(2-propenyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Compounds Compared :
N-(4-Bromophenyl)-N-methyl-4-(trifluoromethyl)benzamide (3b) ()
- Substituents: Bromophenyl (R1), trifluoromethyl (R2).
- Properties: Increased lipophilicity due to the CF₃ group; electron-withdrawing effects enhance stability.
- NMR Data: Distinct chemical shifts at δ 7.46 (d, J = 8.2 Hz, 2H) for the benzamide core and δ 3.46 (s, 3H) for the N-methyl group .
4-Methoxy-N-methylbenzamide ()
- Substituents: Methoxy (R1).
- Properties: Methoxy’s electron-donating nature increases solubility in polar solvents compared to propenyloxy.
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) () Substituents: Hydroxyphenylthiourea. Properties: Hydrogen-bonding capacity from -OH improves antioxidant activity (% inhibition: 86.6) .
*Estimated based on structural similarity.
Key Insights :
- The propenyloxy group in the target compound offers intermediate lipophilicity between methoxy (polar) and trifluoromethyl (highly lipophilic).
Biological Activity
Benzamide, N-methyl-4-(2-propenyloxy)- is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Benzamide Derivatives
Benzamides are a class of compounds characterized by the presence of a benzene ring attached to a carboxamide group. The specific compound under consideration, N-methyl-4-(2-propenyloxy)-benzamide, features a propenyloxy substituent that may enhance its biological activity compared to other benzamides.
Antimicrobial Properties
Research indicates that benzamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain benzamides can inhibit the growth of various bacterial strains and fungi. The compound N-methyl-4-(2-propenyloxy)-benzamide has been investigated for its potential antimicrobial effects, suggesting it could serve as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of benzamides are attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways. The presence of the propenyloxy group in N-methyl-4-(2-propenyloxy)-benzamide may enhance its capacity to act as an antioxidant by modulating enzyme activities related to oxidative stress.
Enzyme Inhibition
Benzamides have been studied for their inhibitory effects on key enzymes associated with neurodegenerative diseases. For example, some derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. While specific data on N-methyl-4-(2-propenyloxy)-benzamide is limited, related compounds have demonstrated IC50 values indicating effective inhibition against these targets .
The mechanism by which benzamides exert their biological effects often involves interaction with specific molecular targets. For instance:
- Antioxidant Mechanism : Benzamides may inhibit enzymes involved in oxidative stress, such as superoxide dismutase or catalase, thereby reducing reactive oxygen species (ROS) levels.
- Enzyme Inhibition : Compounds like N-methyl-4-(2-propenyloxy)-benzamide likely bind to the active sites of AChE and BACE1, preventing substrate access and subsequent enzymatic activity .
Case Studies and Research Findings
Several studies provide insights into the biological activity of benzamide derivatives:
- Study on Neuroleptic Activity : A study highlighted the synthesis of various benzamides and their evaluation for neuroleptic activity. Some compounds were found to be significantly more potent than established drugs like metoclopramide .
- Evaluation Against Protozoan Parasites : Another research effort assessed the efficacy of benzamide derivatives against Toxoplasma gondii and Plasmodium falciparum, revealing moderate activity that warrants further exploration for therapeutic applications .
- Synthesis and Structure-Activity Relationship : A comprehensive analysis focused on synthesizing new benzamide derivatives with varying substituents and evaluating their biological activities against multiple targets, including fungi and mosquito larvae .
Data Tables
| Compound Name | Target Enzyme | IC50 (µM) | Activity Level |
|---|---|---|---|
| N-methyl-4-(2-propenyloxy)-benzamide | AChE | TBD | Potential Inhibitor |
| Benzamide Derivative X | BACE1 | 9.01 | Moderate |
| Benzamide Derivative Y | T. gondii | TBD | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-methyl-4-(2-propenyloxy)benzamide, and what experimental precautions are critical during synthesis?
- Methodological Answer : A robust synthesis involves reacting 4-(2-propenyloxy)benzoic acid with methylamine under coupling agents like EDC/HOBt. Key precautions include strict temperature control (0–5°C during acylation) and inert atmosphere (N₂/Ar) to prevent oxidation of the propenyloxy group. Hazard analysis must precede synthesis, especially for intermediates with mutagenic potential (e.g., anomeric amides) . Post-reaction purification via flash chromatography (20–40% EtOAc/hexane) and characterization by ¹H/¹³C NMR and HRMS are essential .
Q. How can spectroscopic techniques differentiate N-methyl-4-(2-propenyloxy)benzamide from structurally similar benzamide derivatives?
- Methodological Answer : The propenyloxy group introduces distinct NMR signals: a doublet of doublets (δ 4.8–5.2 ppm for allylic protons) and IR absorption at ~1640 cm⁻¹ (C=C stretching). Compare with analogs like N-(4-methoxybenzyl)benzamide (lacks allylic protons) or 4-(tert-butyl)benzamide (shows upfield tert-butyl singlet at δ 1.3 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., ±0.001 Da) .
Q. What are the primary applications of N-methyl-4-(2-propenyloxy)benzamide in biochemical research?
- Methodological Answer : This compound serves as a precursor for probes targeting enzymes with nucleophilic active sites (e.g., serine hydrolases). The propenyloxy group can act as a latent electrophile, enabling covalent bond formation under specific conditions. In vitro assays require validation of target engagement via competitive activity-based protein profiling (ABPP) .
Advanced Research Questions
Q. How should researchers address conflicting crystallographic data during structural refinement of N-methyl-4-(2-propenyloxy)benzamide derivatives?
- Methodological Answer : Contradictions in bond lengths/angles (e.g., C-O vs. C-N distances) may arise from disorder in the propenyloxy group. Use SHELXL for refinement with restraints (e.g., DFIX, SIMU) and validate with Hirshfeld surface analysis. For twinned crystals, apply TWIN/BASF commands and cross-check with PLATON’s validation tools .
Q. What strategies mitigate mutagenicity risks associated with N-methyl-4-(2-propenyloxy)benzamide intermediates during scale-up?
- Methodological Answer : Ames II testing is mandatory for intermediates. If mutagenicity is detected (e.g., similar to benzyl chloride ), redesign synthesis to avoid anomeric amides. Alternatives include using pivaloyloxymethyl (POM) protecting groups or switching to enzymatic coupling to bypass hazardous intermediates. Always employ fume hoods and PPE during handling .
Q. How can computational modeling optimize the reactivity of the propenyloxy moiety in N-methyl-4-(2-propenyloxy)benzamide for targeted drug design?
- Methodological Answer : DFT calculations (B3LYP/6-311+G*) predict transition states for propenyloxy ring-opening reactions. Solvent effects (e.g., polar aprotic vs. aqueous) are modeled using COSMO-RS. Pair with molecular dynamics (MD) simulations to assess binding kinetics in enzyme active sites. Validate predictions via kinetic isotope effect (KIE) studies .
Q. What analytical workflows resolve discrepancies in thermodynamic stability data for N-methyl-4-(2-propenyloxy)benzamide under varying storage conditions?
- Methodological Answer : Use DSC to monitor decomposition onset temperatures (T₀ ~150–170°C). For stability conflicts, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Identify degradation products via LC-MS/MS and correlate with storage conditions (e.g., moisture-sensitive amide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
